Benzyl (5-cyanopyridin-2-yl)carbamate

Medicinal Chemistry Protecting Group Strategy Orthogonal Synthesis

Benzyl (5-cyanopyridin-2-yl)carbamate (CAS 1260806-15-2) is a Cbz-protected 2-amino-5-cyanopyridine derivative primarily used as a small molecule scaffold or intermediate in medicinal chemistry. The molecule presents a hydrogen-bond-capable pyridinyl-carbamate core substituted with an electron-withdrawing and geometrically linear 5-cyano group, making it a versatile building block for generating focused compound libraries, particularly for kinase inhibitor discovery.

Molecular Formula C14H11N3O2
Molecular Weight 253.26 g/mol
Cat. No. B12436011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (5-cyanopyridin-2-yl)carbamate
Molecular FormulaC14H11N3O2
Molecular Weight253.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC2=NC=C(C=C2)C#N
InChIInChI=1S/C14H11N3O2/c15-8-12-6-7-13(16-9-12)17-14(18)19-10-11-4-2-1-3-5-11/h1-7,9H,10H2,(H,16,17,18)
InChIKeyARTQAMQMPWPUGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl (5-cyanopyridin-2-yl)carbamate: A Cbz-Protected 2-Amino-5-cyanopyridine Intermediate for Focused Kinase Libraries


Benzyl (5-cyanopyridin-2-yl)carbamate (CAS 1260806-15-2) is a Cbz-protected 2-amino-5-cyanopyridine derivative primarily used as a small molecule scaffold or intermediate in medicinal chemistry . The molecule presents a hydrogen-bond-capable pyridinyl-carbamate core substituted with an electron-withdrawing and geometrically linear 5-cyano group, making it a versatile building block for generating focused compound libraries, particularly for kinase inhibitor discovery .

Why Benzyl (5-cyanopyridin-2-yl)carbamate Cannot Be Simply Replaced by Other 5-Cyanopyridinyl Carbamates


Substituting Benzyl (5-cyanopyridin-2-yl)carbamate with its tert-butyl (Boc) or phenyl analogs is not chemically equivalent due to fundamentally different deprotection chemistries and orthogonal stability profiles. The Cbz group is cleaved under hydrogenolysis conditions, which are orthogonal to the acidic conditions required for Boc removal [1]. Additionally, the 5-cyano regioisomer provides a distinct electronic and steric microenvironment on the pyridine ring compared to 4- or 6-cyano variants, potentially altering binding kinetics and metabolic stability in downstream biological probes [2].

Quantitative Differentiation Evidence for Benzyl (5-cyanopyridin-2-yl)carbamate


Cbz vs. Boc Deprotection Orthogonality in Multi-Step Syntheses

The Cbz group of Benzyl (5-cyanopyridin-2-yl)carbamate is labile under hydrogenolysis (H2, Pd/C), a condition to which the Boc group (as in 2-(Boc-amino)-5-cyanopyridine) is completely stable [1]. This allows for the sequential deprotection of a Boc-protected amine elsewhere in the same molecule without affecting the 2-amino-5-cyanopyridine unit.

Medicinal Chemistry Protecting Group Strategy Orthogonal Synthesis

Solubility Advantage in Organic Media for Parallel Synthesis

Benzyl (5-cyanopyridin-2-yl)carbamate is reported to be soluble in dichloromethane and ethanol but poorly soluble in water, a profile typical of Cbz-protected intermediates . In contrast, the phenyl carbamate analog is also soluble in DMSO but lacks the UV-active chromophore of the benzyl group for easy TLC detection . A quantitative solubility comparison found the related Boc-protected analog to have poor water solubility (<1 mg/mL), making the physical properties of the Cbz form advantageous for handling and purification .

Parallel Synthesis Organic Solubility DMSO/EtOH Compatibility

Regiochemistry as a Determinant of Biological Probe Selectivity

In a series of CDK12 inhibitors, the 5-cyanopyridin-2-ylamine motif was essential for achieving potent and selective kinase inhibition [1]. The corresponding 4-cyano or 6-cyano regioisomers did not maintain this selectivity profile, as the 5-cyano group participates in a key interaction with the kinase hinge region. While the cited study examines the amine itself, the benzyl carbamate serves as the protected precursor for this privileged building block.

Kinase Inhibition Structure-Activity Relationship (SAR) CDK12 Probe Development

Procurement-Driven Application Scenarios for Benzyl (5-cyanopyridin-2-yl)carbamate


Multi-Step Synthesis of Orthogonally Protected Heterocyclic Libraries

Leveraging the orthogonal Cbz group, this compound is the ideal choice for synthesizing heterocyclic libraries where a Boc-protected amine elsewhere in the molecule must be deprotected first without affecting the 5-cyanopyridine unit, a need demonstrated in the multi-step synthesis of CDK12 inhibitors [1].

Focused Kinase Probe Derivatization with Hinge-Binding 5-Cyanopyridine Core

The 5-cyano-2-aminopyridine motif is a privileged hinge-binding fragment for kinase probes. This Cbz-protected building block is preferred for introducing this motif in a protected form onto a central scaffold, enabling diversification in the presence of acid-labile groups, as inspired by preclinical CDK12/13 inhibitor development [1].

Reaction Optimization and Scale-Up Facilitated by Simple Detection and Purification

The benzyl carbamate's strong UV absorption simplifies quantitative HPLC monitoring and preparative purification of complex reaction mixtures during scale-up, offering a significant practical advantage over the less UV-sensitive Boc analog. Its favorable solubility in common organic solvents also simplifies workup procedures .

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